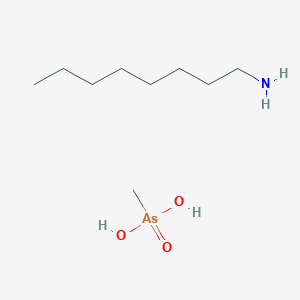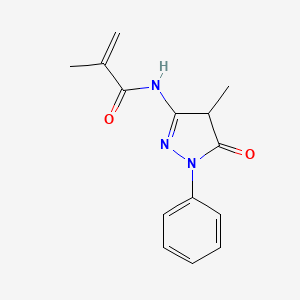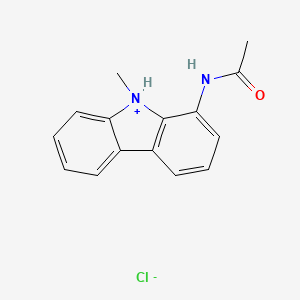
3-Acetamino-9-methylcarbazole hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Acetamino-9-methylcarbazole hydrochloride is a chemical compound that belongs to the carbazole family Carbazoles are nitrogen-containing aromatic heterocyclic compounds known for their diverse applications in various fields, including organic electronics, pharmaceuticals, and materials science
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetamino-9-methylcarbazole hydrochloride typically involves the acylation of 9-methylcarbazole with acetic anhydride in the presence of a catalyst, followed by the introduction of a hydrochloride group. The reaction conditions often include:
Temperature: Moderate temperatures (50-70°C) to facilitate the acylation reaction.
Catalyst: Acid catalysts such as sulfuric acid or phosphoric acid to promote the reaction.
Solvent: Organic solvents like dichloromethane or chloroform to dissolve the reactants and facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-Acetamino-9-methylcarbazole hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the carbazole ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions include various substituted carbazoles, amine derivatives, and oxidized carbazole compounds.
Applications De Recherche Scientifique
3-Acetamino-9-methylcarbazole hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for developing new drugs.
Industry: Utilized in the production of organic electronic materials, such as light-emitting diodes (LEDs) and photovoltaic cells.
Mécanisme D'action
The mechanism of action of 3-Acetamino-9-methylcarbazole hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Amino-9-ethylcarbazole: Another carbazole derivative with similar structural features but different functional groups.
9-Methylcarbazole: The parent compound from which 3-Acetamino-9-methylcarbazole hydrochloride is derived.
N-Methylcarbazole: A related compound with a methyl group attached to the nitrogen atom.
Uniqueness
This compound is unique due to its specific acetamino and methyl substitutions, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
64049-33-8 |
|---|---|
Formule moléculaire |
C15H15ClN2O |
Poids moléculaire |
274.74 g/mol |
Nom IUPAC |
N-(9-methyl-9H-carbazol-9-ium-1-yl)acetamide;chloride |
InChI |
InChI=1S/C15H14N2O.ClH/c1-10(18)16-13-8-5-7-12-11-6-3-4-9-14(11)17(2)15(12)13;/h3-9H,1-2H3,(H,16,18);1H |
Clé InChI |
DEULAUISTMYAOY-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=CC=CC2=C1[NH+](C3=CC=CC=C23)C.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


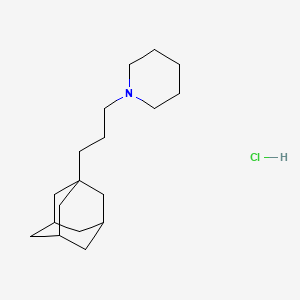
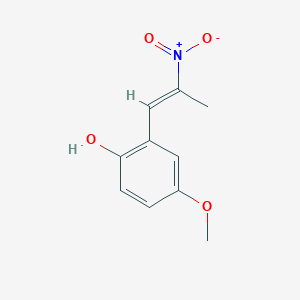
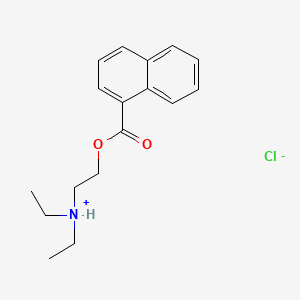
![N-[2-[(2,4-Dinitrophenyl)azo]-5-[(2-hydroxy-3-methoxypropyl)amino]-4-methoxyphenyl]acetamide](/img/structure/B13767059.png)
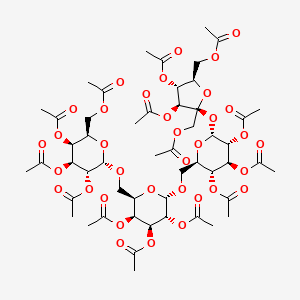

![6-[(2-chloro-6-nitrophenyl)methylamino]-1H-pyrimidine-2,4-dione](/img/structure/B13767074.png)

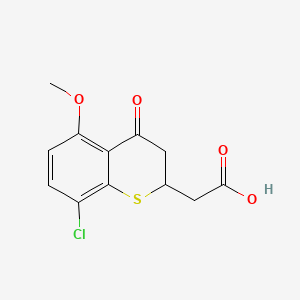
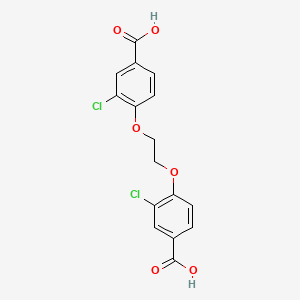
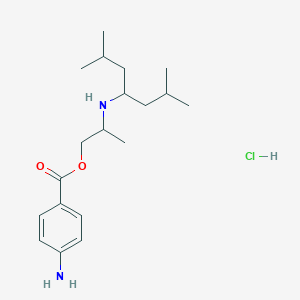
![[2-(Carbamoylamino)phenoxy]acetic acid](/img/structure/B13767101.png)
